Mitochondrial Respiration Inhibition vs. MPP+
In a direct head-to-head comparison using in vitro mitochondrial respiration assays, HPP+ inhibited mitochondrial respiration with an IC50 of 12 μM, whereas the structurally related prototypical neurotoxin MPP+ (1-methyl-4-phenylpyridinium) exhibited an IC50 of 160 μM [1]. This represents a 13.3-fold greater potency for HPP+ in vitro. Notably, this potency relationship was inverted under in vivo microdialysis conditions, where HPP+ proved to be a weaker inhibitor of mitochondrial respiration than MPP+ as measured by extracellular lactate increases, indicating that the higher hydrophobicity of HPP+ results in greater tissue retention and lower effective extracellular concentrations [1]. The in vivo selectivity profile further differentiates the two compounds: HPP+ at 1 mM reduced striatal tyrosine hydroxylation to 30% of basal levels in freely moving rats, but its neurotoxic effects were selective for serotonergic over dopaminergic neurons, in contrast to MPP+ which preferentially targets dopaminergic neurons [2].
| Evidence Dimension | In vitro mitochondrial respiration inhibition IC50 |
|---|---|
| Target Compound Data | HPP+ IC50 = 12 μM |
| Comparator Or Baseline | MPP+ IC50 = 160 μM |
| Quantified Difference | HPP+ is 13.3-fold more potent (IC50 ratio MPP+/HPP+ = 13.3) |
| Conditions | In vitro mitochondrial respiration assay; rat brain mitochondria |
Why This Matters
For researchers modeling haloperidol-induced mitochondrial toxicity or screening mitochondrial protectants, HPP+ chloride provides a substantially more sensitive in vitro probe than MPP+, requiring 13-fold lower concentrations to achieve equivalent mitochondrial inhibition, which reduces off-target solvent effects and improves assay dynamic range.
- [1] Rollema H, Skolnik M, D'Engelbronner J, Igarashi K, Usuki E, Castagnoli N Jr. MPP(+)-like neurotoxicity of a pyridinium metabolite derived from haloperidol: in vivo microdialysis and in vitro mitochondrial studies. J Pharmacol Exp Ther. 1994 Jan;268(1):380-7. PMID: 8301579. View Source
- [2] Igarashi K, Matsubara K, Kasuya F, Fukui M, Idzu T, Castagnoli N Jr. Effect of a pyridinium metabolite derived from haloperidol on the activities of striatal tyrosine hydroxylase in freely moving rats. Neurosci Lett. 1996 Aug 23;214(2-3):183-6. PMID: 8878114. View Source
